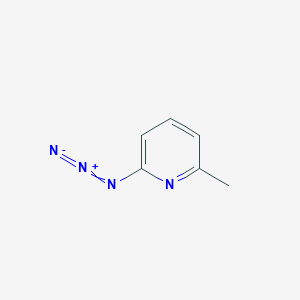

2-Azido-6-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical synthesis. dovepress.comnih.gov Its presence is ubiquitous in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov The pyridine scaffold's importance extends to the pharmaceutical industry, where it is a key component in numerous drugs due to its ability to enhance solubility and bioavailability. enpress-publisher.com The nitrogen atom in the pyridine ring can be readily protonated, and the ring itself can be functionalized at various positions, making it a highly versatile platform for creating diverse molecular architectures. enpress-publisher.comrsc.org This adaptability has led to the development of a multitude of synthetic methods for introducing and modifying the pyridine core, further cementing its role as a privileged scaffold in drug discovery and materials science. nih.govscienceopen.com

The Azido (B1232118) Functionality: A Versatile Synthon in Organic Transformations

The azido group (-N₃) is a high-energy functional group that has proven to be an exceptionally versatile synthon in organic chemistry. bohrium.comrsc.org Its utility stems from its ability to participate in a wide range of transformations. bohrium.com Organic azides are key reactants in the renowned Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,2,3-triazoles. bohrium.comrsc.org This "click chemistry" reaction has found widespread application in drug discovery, bioconjugation, and materials science. rsc.org

Beyond cycloadditions, the azido group can be reduced to a primary amine, serve as a nitrene precursor for C-H amination and other insertion reactions, and participate in the aza-Wittig reaction to form imines. mdpi.comresearchgate.net The azide (B81097) radical (N₃•) has also emerged as a key intermediate in various synthetic transformations. rsc.org This rich and varied reactivity makes the azido group a powerful tool for the introduction of nitrogen into organic molecules. mdpi.com

Contextualizing 2-Azido-6-methylpyridine within Pyridine Chemistry

This compound occupies a specific and valuable niche within the broader field of pyridine chemistry. It combines the desirable attributes of the pyridine scaffold with the synthetic versatility of the azido group. The presence of the methyl group at the 6-position can influence the steric and electronic properties of the molecule, potentially directing the regioselectivity of its reactions.

The azido group at the 2-position is particularly interesting. This position is susceptible to nucleophilic attack, and the azido group can act as a leaving group in substitution reactions. Furthermore, the proximity of the azido group to the ring nitrogen allows for potential intramolecular interactions and unique reactivity patterns. The compound serves as a precursor for the synthesis of various substituted pyridines and fused heterocyclic systems. For instance, the azido group can be transformed into an amino group, providing access to 2-amino-6-methylpyridine (B158447), a valuable building block in its own right. abertay.ac.uk

Historical Development and Evolution of Azidopyridine Chemistry

The chemistry of organic azides dates back to the 19th century with the synthesis of phenyl azide by Peter Griess in 1864. colab.ws The development of azidopyridine chemistry is intrinsically linked to the broader advancements in both pyridine and azide chemistry. Early work likely focused on the synthesis of azidopyridines through nucleophilic substitution reactions on halopyridines with azide salts, a method that remains relevant today. colab.wswikipedia.org

A significant leap in the utility of azidopyridines came with the advent of click chemistry in the early 2000s. rsc.org The ability of azidopyridines to readily participate in CuAAC reactions opened up new avenues for their application in creating complex molecular architectures, including ligands for metal complexes and biologically active molecules. chemmethod.comechemcom.com More recent advancements have focused on developing safer and more efficient methods for the synthesis of azidopyridines, including the use of continuous flow technologies to handle potentially hazardous intermediates. researchgate.net The ongoing exploration of the reactivity of the azide radical and the development of new catalytic systems continue to expand the synthetic toolbox available for modifying and utilizing azidopyridines like this compound. rsc.org

Detailed Research Findings

The study of this compound and related compounds has yielded significant insights into their synthesis, reactivity, and applications.

Synthesis

The primary method for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, typically 2-chloro-6-methylpyridine (B94459) or 2-bromo-6-methylpyridine, with an azide salt such as sodium azide. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).

A general synthetic scheme is as follows: Starting Material: 2-Halo-6-methylpyridine (X = Cl, Br) Reagent: Sodium Azide (NaN₃) Solvent: Dimethylformamide (DMF) Product: this compound

This method is a standard and effective way to introduce the azido functionality onto the pyridine ring.

Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of the azido group, making it a valuable intermediate in organic synthesis.

Cycloaddition Reactions: As a prototypical azide, this compound readily undergoes [3+2] cycloaddition reactions with alkynes to form triazoles. rsc.org This is a cornerstone of click chemistry and has been utilized to synthesize a variety of complex molecules, including metal-binding ligands and potential therapeutic agents. For example, the reaction with a terminal alkyne in the presence of a copper(I) catalyst yields a 1,4-disubstituted triazole. chemmethod.comechemcom.com

Reduction to Amines: The azido group can be cleanly reduced to a primary amino group. Common reducing agents for this transformation include hydrogen with a palladium catalyst (H₂/Pd), triphenylphosphine (B44618) followed by water (Staudinger reaction), or lithium aluminum hydride (LiAlH₄). researchgate.net The resulting 2-amino-6-methylpyridine is a versatile building block for the synthesis of more complex pyridine derivatives.

Nitrene Formation: Thermal or photochemical decomposition of this compound can lead to the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as C-H insertion or cyclization, to form new heterocyclic systems.

Coordination Chemistry: The pyridine nitrogen and the nitrogen atoms of the triazole ring formed via click chemistry can act as coordination sites for metal ions. This has led to the synthesis of various metal complexes with interesting magnetic and catalytic properties. acs.orgmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 212182-36-0 |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| Appearance | Not specified, likely a solid or oil |

| Solubility | Soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

2-azido-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-6(8-5)9-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPDGSWGOYQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614461 | |

| Record name | 2-Azido-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212182-36-0 | |

| Record name | 2-Azido-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Azido 6 Methylpyridine

Precursor Synthesis and Derivatization Approaches

The creation of 2-Azido-6-methylpyridine relies heavily on the effective synthesis and modification of precursor molecules. Key strategies include direct halogen exchange, the use of indirect pathways involving cyclic intermediates, and the foundational synthesis of essential pyridine (B92270) precursors.

Halogen-Azide Exchange Reactions for Azidopyridine Formation

A primary and straightforward method for the synthesis of azidopyridines is the nucleophilic aromatic substitution of a halogen atom with an azide (B81097) group. This halogen-azide exchange is a common and effective strategy for introducing the azido (B1232118) functionality onto the pyridine ring. The reaction typically involves treating a halopyridine derivative, such as a 2-chloro- or 2-fluoropyridine, with an azide salt.

A representative synthesis involves the reaction of a 2-halopyridine with sodium azide (NaN₃) in a polar aprotic solvent. For instance, the synthesis of the related compound 2-azido-6-(trifluoromethyl)pyridine (B6189040) is achieved by heating 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) with sodium azide in dimethylsulfoxide (DMSO) at 80°C for 18 hours. prepchem.com This process results in the displacement of the fluoride (B91410) ion by the azide ion to yield the desired product. prepchem.com The choice of solvent is crucial, with dimethylformamide (DMF) and DMSO being preferred due to their ability to effectively dissolve both the heterocyclic precursor and the inorganic azide salt. The reaction temperature and duration are optimized to ensure complete conversion while minimizing the potential for decomposition of the thermally sensitive azide product.

Table 1: Halogen-Azide Exchange for Azidopyridine Synthesis

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Sodium Azide | DMSO | 80 | 18 | 2-Azido-6-(trifluoromethyl)pyridine |

| 2-Halogen-3-methylpyridine | Sodium Azide | DMF or DMSO | 40–60 | 12–24 | 2-Azido-3-methylpyridine |

This table summarizes typical reaction conditions for the synthesis of azidopyridines via halogen-azide exchange, based on analogous preparations. prepchem.com

Indirect Synthetic Pathways to the this compound Core

Beyond direct substitution, indirect methods offer alternative routes to the this compound core. One significant pathway involves the reaction of pyridine-N-oxides with an azide source. When pyridine-N-oxides are treated with sodium azide in the presence of an activating agent like triflic anhydride (B1165640), they can form tetrazolo[1,5-a]pyridine (B153557) derivatives. arkat-usa.org These tetrazole compounds exist in a temperature- and solvent-dependent equilibrium with their isomeric 2-azidopyridine (B1249355) form. This ring-chain tautomerism provides an indirect entry to the desired 2-azido structure. The mechanism involves the activation of the N-oxide by triflic anhydride, followed by nucleophilic attack of the azide ion. arkat-usa.org

Another indirect approach is the diazotization of a corresponding aminopyridine precursor, such as 2-amino-6-methylpyridine (B158447). This classic transformation involves treating the amine with a diazotizing agent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. Subsequent treatment of the diazonium salt with sodium azide allows for the introduction of the azido group, displacing nitrogen gas. More modern one-pot methods for converting amines to azides utilize reagents such as tert-butyl nitrite and azidotrimethylsilane, which can offer milder reaction conditions. researchgate.net

Amination-Based Routes to Pyridine Precursors

The synthesis of the crucial precursor, 2-amino-6-methylpyridine, can be accomplished through various amination strategies. While the classic Chichibabin reaction, using sodium amide (NaNH₂), can directly aminate the pyridine ring at the 2-position, it often requires harsh conditions and may lack generality. nih.gov

More contemporary and versatile methods have been developed. One such strategy involves the conversion of the parent pyridine into a phosphonium (B103445) salt, which is then reacted with sodium azide to form an iminophosphorane. This intermediate can be further transformed into the desired amine. nih.gov This approach offers high regioselectivity. nih.gov

Another powerful technique is the amination of pyridine N-oxides. Reacting the N-oxide of 6-methylpyridine with an aminating agent like tosyl chloride (TsCl) or tosyl anhydride (Ts₂O) in the presence of an amine source, such as tert-butylamine, can selectively introduce an amino group at the 2-position. researchgate.net The reaction proceeds through an activated pyridinium (B92312) salt, and subsequent deprotection yields the 2-aminopyridine. researchgate.net This method is noted for its high yields and excellent regioselectivity for the 2-position over the 4-position. researchgate.net Additionally, base-promoted amination of halogenated pyridines using water as a solvent presents an environmentally conscious alternative. acs.org

Optimization of Reaction Conditions for Enhanced Synthesis

To maximize the efficiency, yield, and purity of this compound, careful optimization of reaction conditions is essential. Key factors include the choice of solvent, which influences reaction kinetics, and the use of specific catalyst or promoter systems.

Solvent Effects and Reaction Kinetics

The solvent plays a pivotal role in the synthesis of azidopyridines, directly impacting reaction rates and, in some cases, the reaction pathway itself. For halogen-azide exchange reactions, polar aprotic solvents like DMSO and DMF are highly effective. prepchem.com Their high dielectric constants facilitate the dissolution of ionic reagents like sodium azide, while their aprotic nature prevents the solvation of the azide nucleophile, thereby enhancing its reactivity. This leads to faster reaction kinetics compared to protic solvents.

In the case of indirect pathways, such as the formation of tetrazoles from pyridine-N-oxides, the solvent choice can be even more critical. Research has shown that for the reaction of pyridine-N-oxide with sodium azide and triflic anhydride, acetonitrile (B52724) is a uniquely effective solvent, while other common solvents like toluene, DMSO, THF, and dichloromethane (B109758) fail to promote the reaction. arkat-usa.org This suggests a specific role of acetonitrile in stabilizing intermediates or facilitating the reaction mechanism. arkat-usa.org Reaction kinetics are also heavily influenced by temperature; for instance, the nucleophilic substitution of halopyridines typically requires heating to proceed at a reasonable rate, with temperatures often ranging from 60°C to 100°C. prepchem.com

Table 2: Influence of Solvent on Tetrazolo[1,5-a]pyridine Synthesis

| Solvent | Reaction Outcome |

| Acetonitrile | Successful formation of product |

| Toluene | No reaction |

| DMSO | No reaction |

| Diethyl ether | No reaction |

| THF | No reaction |

| Dichloromethane | No reaction |

This table illustrates the critical effect of the solvent on the reaction between pyridine-N-oxide and sodium azide in the presence of triflic anhydride. arkat-usa.org

Catalyst Systems and Their Impact on Yield and Selectivity

While many of the core reactions to form 2-azidopyridines are stoichiometric, the synthesis of their precursors can greatly benefit from catalytic systems. The development of catalysts for the synthesis of the pyridine core itself, such as the gas-phase reaction of acetaldehyde (B116499) and ammonia, has seen the use of heterogeneous catalysts like cadmium and chromium oxides on kaolin (B608303) supports. e3s-conferences.orgsemanticscholar.org These systems improve the yield of methylpyridines. e3s-conferences.orgsemanticscholar.org

In the context of precursor amination, transition metal catalysis is prominent in modern organic synthesis, although many direct aminations of the pyridine ring proceed via activation rather than a catalytic cycle. For example, in the amination of pyridine N-oxides, tosyl anhydride (Ts₂O) is used in stoichiometric amounts as an activating agent rather than a catalyst. researchgate.net Similarly, the conversion of pyridines to phosphonium salts for subsequent amination is a stoichiometric process. nih.gov

However, in related azide syntheses, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," copper(I) catalysts are essential for achieving high yields and regioselectivity. mdpi.comresearchgate.net While not directly used for the synthesis of this compound itself, the principles of using catalysts to control reactivity and selectivity are central to modern chemical synthesis. For instance, the synthesis of alkyl azides from alcohols can be mediated by activating agents like bis(2,4-dichlorophenyl) phosphate, which forms a reactive phosphorylpyridinium azide intermediate in situ. organic-chemistry.org These examples underscore the importance of specific reagents and promoters in achieving efficient transformations in pyridine chemistry.

Temperature and Pressure Dependencies in Synthetic Protocols

The conversion of 2-halo-6-methylpyridines to this compound is highly sensitive to temperature, which governs reaction rates, yields, and the stability of the final product. Pressure, while a less commonly adjusted variable for this specific transformation, can also play a role in certain synthetic setups.

Temperature Effects:

Temperature is a critical parameter in the synthesis of this compound. The nucleophilic substitution reaction requires sufficient thermal energy to overcome the activation barrier for the displacement of the halide by the azide anion. abertay.ac.uk However, organic azides are energetic compounds and can be thermally unstable, posing a risk of decomposition if temperatures are too high. cam.ac.uk

Commonly, the synthesis is performed in polar aprotic solvents such as dimethylformamide (DMF). In these systems, moderate heating is typically employed to achieve a reasonable reaction rate. Studies on analogous azidopyridines show that temperatures in the range of 40–80 °C are often optimal for achieving good conversion without significant degradation of the product. nih.govresearchgate.net At lower temperatures, the reaction proceeds very slowly, leading to impractically long reaction times. Conversely, elevated temperatures (e.g., >100 °C) can lead to the decomposition of the azide product, which may manifest as nitrogen gas evolution and the formation of undesired byproducts, including nitrenes and subsequent reaction products. worktribe.com In some specialized high-temperature syntheses, such as thermolysis for subsequent cyclization reactions, temperatures can reach 160 °C or higher, but this is for post-synthesis modification rather than the initial formation of the azide.

The table below summarizes the general impact of temperature on the nucleophilic azidation of 2-halo-6-methylpyridine.

Pressure Dependencies:

For the typical laboratory-scale synthesis of this compound via nucleophilic substitution in the liquid phase, the reaction is almost invariably conducted at atmospheric pressure. The reaction mechanism does not involve gaseous reactants or significant volume changes in the transition state that would be markedly influenced by external pressure. Therefore, specialized pressure equipment is generally not required.

However, pressure can become a relevant parameter in specific contexts:

Flow Chemistry: In continuous flow systems, a back-pressure regulator is often used to maintain the solvent in a liquid state when heated above its atmospheric boiling point, or to suppress the formation of gas bubbles (e.g., from evolved nitrogen during slight decomposition), ensuring stable flow. d-nb.info This allows for reactions at higher temperatures than would be possible in a standard batch reactor, potentially accelerating the reaction. beilstein-journals.org

High-Pressure Cycloadditions: While not directly related to the SNAr synthesis of the azide itself, high pressure (in the kbar range) is sometimes used to promote subsequent 1,3-dipolar cycloaddition reactions involving the azide group, as it can accelerate these transformations. acs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing pyridine derivatives, which can be applied to this compound. nih.gov These approaches focus on reducing hazardous waste, improving energy efficiency, and enhancing safety.

Alternative Solvents and Solvent-Free Conditions:

A primary target for greening the synthesis is the replacement of traditional polar aprotic solvents like DMF and DMSO, which have toxicity concerns. Research has shown that nucleophilic aromatic substitutions on halopyridines can be effectively carried out in greener solvents. nih.gov

Alcohols: Ethanol has been successfully used as a solvent for the microwave-assisted nucleophilic substitution of halopyridines, offering a more benign alternative to aprotic polar solvents. tandfonline.comtandfonline.com

Polyethylene Glycol (PEG): PEG has emerged as a non-toxic, biodegradable, and effective solvent for SNAr reactions on nitrogen-containing heterocycles, sometimes allowing for rapid reactions. nih.gov

Water: For certain copper-catalyzed azidation reactions of aryl halides, solvent systems containing water have been utilized, reducing the reliance on purely organic media. researchgate.net

Solvent-Free: Mechanical ball-milling represents a solvent-free approach that has been used for proton transfer reactions involving substituted pyridines and could be explored for this SNAr reaction. acenet.edu

Catalysis:

While the direct substitution with sodium azide is often performed without a catalyst, catalytic methods can enhance efficiency and allow for milder conditions.

Phase-Transfer Catalysis (PTC): This technique can facilitate the transfer of the azide anion from an aqueous or solid phase into the organic phase containing the 2-halo-6-methylpyridine. acenet.eduwikipedia.org Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enable the use of greener biphasic solvent systems (e.g., toluene/water), reduce reaction temperatures, and simplify product work-up. ptfarm.plcrdeepjournal.org

Copper Catalysis: Copper(I) catalysts, often in conjunction with a ligand, have been extensively used for the azidation of aryl halides. researchgate.net This approach can allow the reaction to proceed at lower temperatures, even room temperature for more activated substrates, thereby improving the safety profile and energy efficiency.

Flow Chemistry:

Continuous flow synthesis offers a significant green advantage, particularly for handling potentially hazardous reagents like organic azides. cam.ac.uk By performing the reaction in a microreactor or packed-bed flow system, several benefits are realized:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with the thermal instability of the azide product. rsc.org

Superior Heat and Mass Transfer: Flow reactors provide excellent temperature control, preventing local hotspots that could trigger decomposition. beilstein-journals.org

Increased Efficiency: Reactions can often be conducted at higher temperatures and concentrations than in batch, leading to faster production rates and higher throughput. durham.ac.ukresearchgate.net

The table below compares conventional synthetic methods with potential green alternatives for the production of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Azido 6 Methylpyridine

Thermal and Photochemical Reactivity of the Azido (B1232118) Group

The azido group in 2-azido-6-methylpyridine is the focal point of its reactivity, readily undergoing transformation upon thermal or photochemical stimulation. These reactions typically proceed through the formation of a highly reactive nitrene intermediate, which then dictates the subsequent reaction pathways.

Nitrene Generation and Rearrangement Pathways

The primary thermal and photochemical reaction of this compound involves the extrusion of molecular nitrogen (N₂) to generate the corresponding 6-methyl-2-pyridylnitrene. This process is generally considered the rate-limiting step in the thermal decomposition of azidopyridines. acs.orgnih.gov Both heat and light provide the necessary energy to overcome the activation barrier for N₂ elimination, leading to the formation of the electron-deficient nitrene species.

The generated 6-methyl-2-pyridylnitrene is a highly reactive intermediate that can exist in either a singlet or triplet state, with the ground state typically being the triplet. These nitrenes can undergo a variety of subsequent reactions, with rearrangement pathways being particularly prominent. Drawing parallels from studies on the closely related 2-pyridylnitrene, several rearrangement possibilities can be anticipated for 6-methyl-2-pyridylnitrene. nih.govacs.orgdntb.gov.ua

One of the principal rearrangement pathways is ring contraction. Theoretical calculations on 2-pyridylnitrene have shown that it can rearrange to form cyanopyrroles. acs.orgdntb.gov.ua This transformation is believed to occur through a series of complex steps, potentially involving ring-opening to a dienylnitrene intermediate, followed by cyclization and rearrangement to the more stable five-membered ring system. For 6-methyl-2-pyridylnitrene, this would be expected to yield methyl-substituted cyanopyrroles.

Another potential rearrangement is ring expansion. Computational studies on 2-pyridylnitrene have identified a pathway for ring expansion to a seven-membered diazacycloheptatetraene intermediate. acs.orgdntb.gov.ua This highly strained cyclic carbodiimide (B86325) can then undergo further reactions.

The table below summarizes the key reactive intermediates and final products identified in studies of 2-pyridylnitrene, which serve as a model for the reactivity of 6-methyl-2-pyridylnitrene.

| Precursor | Intermediate | Product(s) | Method of Generation | Reference |

| 2-Azidopyridine (B1249355) | 2-Pyridylnitrene | Cyanopyrroles, Glutacononitriles | Photolysis, Flash Vacuum Thermolysis | nih.govacs.orgdntb.gov.ua |

| 2-Azidopyridine | 1,3-Diazacyclohepta-1,2,4,6-tetraene | Spiroazirene | Photolysis | nih.govacs.org |

Cycloaddition Reactions (Excluding Click Chemistry)

The azide (B81097) group of this compound can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various dipolarophiles. While the copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a well-known application, other non-catalyzed cycloadditions are also possible, particularly with strained or electron-deficient alkenes and alkynes. mdpi.com

These reactions involve the 1,3-dipolar nature of the azide group reacting with a π-system to form a five-membered heterocyclic ring. For instance, the reaction of an azide with an alkene can lead to the formation of a triazoline ring, which may be unstable and undergo further reactions such as nitrogen elimination to form an aziridine (B145994) or rearrangement. With alkynes, the product is a triazole. The reactivity in these cycloadditions is highly dependent on the electronic nature of the dipolarophile. Electron-deficient alkenes and alkynes are generally more reactive towards organic azides in uncatalyzed cycloadditions. mdpi.com

While specific examples of non-click cycloaddition reactions involving this compound are not extensively documented in the literature, the general reactivity pattern of aryl azides suggests that it would react with suitable dipolarophiles under appropriate conditions. For example, reactions with enamines can lead to the formation of triazolines, which can then rearrange. nih.govmdpi.com

Nucleophilic Reactivity at the Azide Terminus

The terminal nitrogen atom of the azido group in this compound is susceptible to nucleophilic attack. A classic example of this reactivity is the Staudinger reaction, where a phosphine (B1218219), typically triphenylphosphine (B44618), reacts with the azide. researchgate.netiitd.ac.in The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen to form an iminophosphorane (aza-ylide). researchgate.net The resulting iminophosphorane can be hydrolyzed to yield a primary amine and the corresponding phosphine oxide, providing a mild method for the reduction of azides to amines. researchgate.net The kinetics of the Staudinger reaction can be influenced by the electronic properties of both the azide and the phosphine. saskoer.ca

Other nucleophiles can also react with the azide terminus. For instance, Grignard reagents (organometallic nucleophiles) are known to react with organic azides, although the outcomes can be complex and may lead to the formation of triazenes or other products depending on the reaction conditions and the nature of the Grignard reagent. molcas.orglibretexts.orglibretexts.orgresearchgate.net Similarly, powerful reducing agents like sodium borohydride (B1222165) can reduce the azide group, likely through nucleophilic hydride attack, to the corresponding amine. google.com

Mechanistic Studies of Azide Transformations

A deeper understanding of the reactivity of this compound can be gained through mechanistic studies that probe the energetic and structural details of the reaction pathways. Techniques such as the analysis of kinetic isotope effects and computational transition state analysis are invaluable in this regard.

Kinetic Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rates of molecules containing different isotopes of that atom. For the thermal or photochemical decomposition of this compound, a primary nitrogen KIE would be expected if the N-N₂ bond is broken in the rate-determining step.

Transition State Analysis in Azide Reactivity

Computational chemistry provides a powerful means to investigate the transition states of chemical reactions, offering detailed information about their geometry, energy, and electronic structure. iitd.ac.inwikipedia.orgmdpi.com For the thermal decomposition of this compound, transition state analysis can elucidate the mechanism of nitrogen extrusion and the subsequent rearrangements of the 6-methyl-2-pyridylnitrene.

Theoretical studies on the decomposition of related compounds, such as 2-pyridylcarbene which can rearrange to phenylnitrene, have been performed using high-level computational methods like CASSCF and CASPT2. acs.orgchemrxiv.orgrsc.orgarxiv.orgnih.gov These studies have been instrumental in mapping out the potential energy surfaces for various rearrangement pathways, including ring contraction and ring expansion, and in identifying the structures of the relevant transition states. For instance, calculations on the rearrangement of 2-pyridylcarbene to phenylnitrene have identified the transition state for the ring expansion to an azacycloheptatetraene. acs.org

Although specific transition state analyses for this compound are not extensively reported, the data from analogous systems provide a strong basis for understanding its reactivity. The table below presents computational data for the rearrangement of 2-pyridylcarbene, which offers insights into the energetic landscape of similar nitrene rearrangements.

| Rearrangement Pathway | Activation Barrier (kcal/mol) | Computational Method | Reference |

| 2-Pyridylcarbene → 1-Azacyclohepta-1,2,4,6-tetraene | 13 | B3LYP/6-31G | acs.org |

| 2-Pyridylcarbene → 4-Azacyclohepta-1,2,4,6-tetraene | 19 | B3LYP/6-31G | acs.org |

These computational findings suggest that the rearrangement pathways of the initially formed 6-methyl-2-pyridylnitrene are likely to have accessible activation barriers, leading to a complex mixture of products under thermal or photochemical conditions.

Influence of the Pyridine (B92270) Nucleus on Azide Reactivity

The reactivity of the azide moiety in this compound is intrinsically linked to the electronic properties of the pyridine ring to which it is attached. The pyridine nucleus, being an electron-deficient aromatic system, exerts a significant influence on the chemical behavior of the azide group, distinguishing it from its carbocyclic analogue, phenyl azide. This influence manifests in several key areas of reactivity, including thermal stability, participation in cycloaddition reactions, and the potential for intramolecular rearrangements.

The nitrogen atom within the pyridine ring is more electronegative than carbon, leading to a polarization of the ring's electron density. This results in the carbon atoms of the ring, particularly at the ortho (2- and 6-) and para (4-) positions, being electron-poor. In this compound, the azide group is situated at one of these electron-deficient positions. This electronic environment directly impacts the stability and reactivity of the C-N bond connecting the azide to the ring and the electronic structure of the azide group itself.

Electronic Effects on Azide Stability and Decomposition

The thermal decomposition of aryl azides typically proceeds through the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. The temperature at which this decomposition occurs is a measure of the azide's thermal stability. The electron-deficient nature of the pyridine ring influences this process. For azidopyridines, the initial rate-limiting step is the dissociation of the nitrogen molecule from the azide group to generate a pyridylnitrene. researchgate.net

Studies on various azidopyridines indicate that their thermal stability is comparable to many aromatic azides. For instance, the decomposition of 2,4,6-triazidopyridine in a molten state occurs in the temperature range of 120–160°C. researchgate.net The stability of these compounds is influenced by the substitution pattern on the pyridine ring. While specific decomposition data for this compound is not extensively documented in readily available literature, comparisons can be drawn from related structures. The presence of multiple azide groups, especially in an ortho arrangement, can dramatically decrease thermal stability. researchgate.net In contrast, the single azide group in this compound is expected to exhibit more moderate stability.

| Compound | Decomposition Onset Temperature (°C) | Key Structural Feature |

|---|---|---|

| 2,4,6-Triazidopyridine | ~120 | Multiple azide groups on an electron-deficient ring |

| 2,6-Diazido-3,5-dicyanopyridine | ~135 (melts with decomposition) | Electron-withdrawing cyano groups |

| Phenyl Azide | ~160 | Carbocyclic aromatic azide |

Note: Data is compiled from studies on related compounds to illustrate general trends. researchgate.netresearchgate.net

Reactivity in Cycloaddition Reactions

Aryl azides are well-known for their participation in [3+2] cycloaddition reactions, often referred to as "click chemistry," with various unsaturated partners like alkynes and alkenes to form triazoles and triazolines, respectively. nih.govmdpi.com The reactivity of the azide group as a 1,3-dipole is influenced by the electronic properties of the aromatic ring it is attached to.

The electron-withdrawing character of the pyridine nucleus in this compound is expected to lower the energy of the azide's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification of the frontier molecular orbitals affects the rate and regioselectivity of cycloaddition reactions. For instance, the reaction of 4-azidopyridine (B1251144) with phenylacetylene (B144264) has been studied, and it was observed that coordination of the pyridine nitrogen to a Lewis acid like SiCl₄ can enhance the reaction rate. mdpi.com This suggests that modulation of the pyridine ring's electron density, either through substitution or complexation, directly translates to a change in the azide's reactivity.

| Factor | Influence on Pyridine Nucleus | Effect on Azide Reactivity |

|---|---|---|

| Inherent electron-deficiency of pyridine ring | Lowers electron density at the 2-position | Modulates HOMO-LUMO energies of the azide, affecting reaction rates. |

| Electron-donating 6-methyl group | Slightly increases electron density on the ring | May slightly increase the azide's HOMO energy, potentially altering reactivity compared to unsubstituted 2-azidopyridine. |

| Coordination of pyridine N to a Lewis acid | Increases electron-withdrawing character | Can enhance the rate of cycloaddition. mdpi.com |

Azide-Tetrazole Tautomerism

A unique aspect of the reactivity of 2-azidopyridines is their propensity to exist in equilibrium with a fused ring tautomer, a tetrazolopyridine. researchgate.net This valence tautomerism is a dynamic equilibrium where the linear azide form can cyclize to the more stable, bicyclic tetrazole form.

The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, the solvent, and the physical state (solid vs. solution). For the reaction of the azide group, such as in a cycloaddition, it is the linear azide tautomer that is the reactive species. Even if the tetrazole form is predominant in the equilibrium mixture, the azide form is available to react, and according to Le Chatelier's principle, the equilibrium will shift to replenish the consumed azide. researchgate.net The presence of the 6-methyl group in this compound can influence the position of this equilibrium through its electronic and steric effects, though specific quantitative studies on this particular compound are not widely reported. Studies on similar systems, like 2-azido-6-phenylpyrimidines, have shown that the equilibrium can be complex and involve multiple tautomeric forms. researchgate.net

Derivatization and Functionalization of 2 Azido 6 Methylpyridine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, lauded for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgnih.gov This reaction has become a premier method for covalently linking diverse molecular building blocks. nih.gov When applied to 2-Azido-6-methylpyridine, the CuAAC reaction facilitates the creation of a stable, aromatic 1,2,3-triazole linker, opening avenues for applications in materials science and medicinal chemistry. acs.org

The reaction between this compound and a terminal alkyne, in the presence of a copper(I) catalyst, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgacs.org This transformation is robust, high-yielding, and tolerant of a wide array of functional groups on the alkyne partner. The reaction is typically carried out using a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. nih.gov

The resulting product is a 2-(4-substituted-1H-1,2,3-triazol-1-yl)-6-methylpyridine. The triazole ring formed is a highly stable aromatic system, resistant to hydrolysis, oxidation, and reduction.

Table 1: Examples of CuAAC Reactions with this compound and Various Alkynes

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene (B144264) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 2-Methyl-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine | >95 |

| Propargyl alcohol | CuI | THF | (1-(6-Methylpyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanol | >90 |

| Ethynylferrocene | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | 2-(4-Ferrocenyl-1H-1,2,3-triazol-1-yl)-6-methylpyridine | High |

This table presents representative data synthesized from typical CuAAC reaction outcomes.

The product of the CuAAC reaction, 2-(1H-1,2,3-triazol-1-yl)-6-methylpyridine, is a valuable scaffold for developing novel ligands. This structure combines the coordination properties of the pyridine (B92270) ring with the versatile and stable triazole moiety. The nitrogen atoms of both the pyridine and triazole rings can act as donor atoms for metal coordination, making these compounds effective bidentate or even polydentate ligands. researchgate.net

By choosing alkynes with additional functional groups (e.g., another pyridine ring, hydroxyl groups, or carboxylic acids), chemists can design ligands with specific coordination geometries and electronic properties. These tailored ligands are instrumental in the development of new catalysts, functional materials, and therapeutic agents. nih.govmdpi.com The triazole ring is not merely a linker but an active participant in the electronic structure of the resulting molecule, often enhancing its stability and modifying its coordination behavior. researchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.govrsc.org The thermal Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgnih.gov In contrast, the copper(I)-catalyzed mechanism proceeds through a copper-acetylide intermediate, which directs the reaction to form exclusively the 1,4-disubstituted triazole product. acs.orgnih.gov

For the reaction of this compound with terminal alkynes, this high regioselectivity holds true, yielding only the 1,4-isomer. mdpi.com This predictability is crucial for applications where a single, well-defined isomer is required, such as in drug design and the synthesis of complex materials. nih.gov As the reaction does not create any new chiral centers unless the alkyne itself is chiral, stereoselectivity is generally not a factor. The reaction preserves the stereochemistry of the substrates.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Catalytic Systems

While CuAAC is the most common click reaction, alternative catalytic systems offer complementary reactivity and open access to different isomeric products. The most significant alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides a direct route to 1,5-disubstituted 1,2,3-triazoles. acs.orgacs.org

The RuAAC reaction serves as a powerful counterpart to CuAAC. organic-chemistry.org Using a ruthenium catalyst, such as a pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complex, the cycloaddition of this compound and a terminal alkyne yields the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This alternative regioselectivity is a result of a different reaction mechanism, which is believed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net

Beyond ruthenium, other "click-like" reactions exist, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a metal catalyst altogether. wikipedia.org This method relies on the high reactivity of strained cyclooctynes. iris-biotech.de The reaction of this compound with a strained alkyne like bicyclo[6.1.0]nonyne (BCN) would proceed without a catalyst to form the triazole product, an approach particularly useful in biological systems where metal toxicity is a concern. fiu.edu

Table 2: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

| Reaction | Catalyst | Regioisomer Product | Key Advantages | Key Limitations |

|---|---|---|---|---|

| CuAAC | Copper(I) salts (e.g., CuSO₄/ascorbate) | 1,4-disubstituted | High yield, mild conditions, excellent regioselectivity. organic-chemistry.org | Limited to terminal alkynes; potential copper toxicity. nih.gov |

| RuAAC | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Access to complementary regioisomer; tolerates internal alkynes. organic-chemistry.orgacs.orgorganic-chemistry.org | Requires specific Ru catalysts; may require higher temperatures. acs.org |

| SPAAC | None (Strain-promoted) | Mixture (often) | Catalyst-free, bioorthogonal. iris-biotech.de | Requires synthesis of strained alkynes; slower kinetics than CuAAC. nih.gov |

The choice of catalyst is critical in determining the outcome of the azide-alkyne cycloaddition. For RuAAC, complexes containing the [CpRuCl] unit, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), have proven to be the most effective. nih.govresearchgate.net These catalysts are tolerant of a wide range of functional groups, including the pyridine nitrogen in this compound. acs.org

However, there are limitations. The pyridine nitrogen itself can potentially coordinate to the metal center, which in some cases might inhibit or alter the catalytic activity. This requires careful selection of reaction conditions (e.g., solvent, temperature) to ensure efficient turnover. Protic solvents are generally detrimental to RuAAC reactions, leading to lower yields and byproducts. acs.org Furthermore, some ruthenium catalysts can be sensitive to air and moisture, necessitating inert atmosphere conditions.

In some specific cases involving ortho-substituted aryl azides, the standard CuSO₄/ascorbate system for CuAAC can lead to an alternative reaction pathway where the azide is reduced to an amine, rather than undergoing cycloaddition. nih.gov This highlights the importance of substrate-catalyst compatibility and the potential for side reactions, even in highly reliable transformations like click chemistry.

Other Coupling and Substitution Reactions Involving this compound

The derivatization and functionalization of this compound extend beyond the reactions of the azide group itself, encompassing a variety of other coupling and substitution reactions. These transformations can target the pyridine ring or the methyl group, providing versatile pathways to more complex molecular architectures. This section will delve into palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution on the pyridine ring, and reactions occurring at the methyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the azide group at the 2-position of this compound can participate in various transformations, the pyridine ring itself can also undergo palladium-catalyzed cross-coupling reactions, typically by converting the azido (B1232118) group to a more conventional coupling partner like a halide or triflate. However, there is also evidence for the direct involvement of related azido compounds in some coupling reactions. The primary palladium-catalyzed cross-coupling reactions applicable to pyridine systems are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For a molecule like this compound, a plausible route for engaging in Suzuki-Miyaura coupling would first involve the conversion of the azido group to a halogen, such as bromine or iodine. The resulting 2-halo-6-methylpyridine can then be coupled with a variety of boronic acids or their esters.

An efficient approach for the Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides has been demonstrated, highlighting the utility of this reaction for creating biaryl structures containing a 2-pyridyl moiety preprints.org. While direct coupling of an azido group is less common, research has shown the successful Suzuki-Miyaura cross-coupling of 2-azidoarylboronic pinacolate esters with vinyl triflates, suggesting that under specific conditions, the azido functionality can be compatible with palladium catalysis nih.gov.

A general scheme for the Suzuki-Miyaura coupling of a 2-halo-6-methylpyridine derivative is presented below:

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | rsc.org |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 92 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 88 | beilstein-journals.org |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base rsc.orgosi.lv. Similar to the Suzuki-Miyaura coupling, application to this compound would typically necessitate prior conversion to a 2-halo-6-methylpyridine.

The reaction is catalyzed by various palladium sources such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) rsc.org. The Heck reaction has been successfully applied to a range of aryl halides and alkenes, including the coupling of styrene derivatives with 2-iodo-p-carborane nih.gov.

A general representation of the Heck reaction involving a 2-halo-6-methylpyridine is as follows:

Table 2: Typical Conditions for Palladium-Catalyzed Heck Reactions

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | rsc.org |

| PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile (B52724) | 80 | analis.com.my |

| Herrmann's Catalyst | - | Ag₃PO₄ | DMF | 120 | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide nih.gov. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base nih.govrsc.org. For this compound, conversion to a 2-halo derivative would be the standard approach to enable this transformation.

The Sonogashira reaction has been widely used in the synthesis of complex molecules due to its mild reaction conditions nih.gov. For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been reported to proceed in good to excellent yields rsc.orgnih.govanalis.com.my.

The general scheme for a Sonogashira coupling of a 2-halo-6-methylpyridine is depicted below:

Table 3: Representative Conditions for Sonogashira Coupling of Pyridine Halides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 95 | rsc.org |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 100 | 89 | rsc.orgnih.govanalis.com.my |

| Pd/C | CuI | K₂CO₃ | Acetonitrile/H₂O | 80 | 92 | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions rsc.org. The presence of an electron-withdrawing group, such as an azido group, at the 2-position of this compound further activates the ring towards nucleophilic attack. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group rsc.org.

In the case of this compound, the azido group itself can potentially act as a leaving group, being displaced by a variety of nucleophiles. Alternatively, if a better leaving group such as a halogen is present at the 2-position, the SNAr reaction would proceed with the displacement of the halide.

Reactions with Amine Nucleophiles:

The reaction of 2-halopyridines with amines is a common method for the synthesis of aminopyridines. For instance, 2-chloropyridine can be attacked by amines to introduce a new nitrogen group at the 2-position beilstein-journals.org. The reaction of 2-substituted N-methylpyridinium ions with piperidine has been studied, providing insights into the mechanism of such substitutions nih.gov.

A plausible SNAr reaction of this compound with an amine would result in the formation of a 2-amino-6-methylpyridine (B158447) derivative and sodium azide as a byproduct.

Table 4: Conditions for SNAr Reactions of Pyridine Derivatives with Amines

| Pyridine Substrate | Nucleophile | Solvent | Temperature (°C) | Reference |

| 2-Chloropyridine | Piperidine | Ethanol | 80 | rsc.org |

| 2-Methoxy-3-nitrothiophene | Pyrrolidine, Piperidine | Benzene | - | nih.gov |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | - | nih.gov |

Reactions with Alkoxide Nucleophiles:

Alkoxides, such as sodium methoxide, can also serve as potent nucleophiles in SNAr reactions with activated pyridines. The reaction of perfluoro-(2-azido-4-isopropylpyridine) with sodium methoxide has been reported to yield the corresponding 6-methoxy derivative rsc.org. This demonstrates that an azido group on a highly activated pyridine ring can be displaced by an alkoxide.

For this compound, a similar reaction with an alkoxide would be expected to yield a 2-alkoxy-6-methylpyridine.

Table 5: Examples of SNAr Reactions with Oxygen Nucleophiles

| Pyridine Substrate | Nucleophile | Solvent | Temperature (°C) | Reference |

| Perfluoro-(2-azido-4-isopropylpyridine) | Sodium Methoxide | Methanol | - | rsc.org |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide | Water/Ethanol | 100 | rsc.org |

Reactions at the Methyl Group

The methyl group at the 6-position of this compound is also a site for various chemical transformations. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by strong bases. The resulting carbanion can then react with a variety of electrophiles. Furthermore, the methyl group can undergo oxidation and condensation reactions.

Deprotonation and Alkylation:

The deprotonation of the methyl group of 2-picoline (2-methylpyridine) and its derivatives can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) ect-journal.kz. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles, such as alkyl halides or epoxides, to introduce new substituents at the methyl position ect-journal.kz. While the presence of the 2-azido group might influence the pKa of the methyl protons, similar reactivity is expected.

Table 6: Bases Used for Deprotonation of 2-Methylpyridines

| Base | Solvent | Temperature (°C) | Reference |

| n-Butyllithium | THF | -78 to 0 | ect-journal.kz |

| Lithium diisopropylamide (LDA) | THF | -78 | ect-journal.kz |

| Phenyl lithium | Diethyl ether | Room Temp | ect-journal.kz |

Oxidation:

The methyl group of 2-methylpyridine (B31789) derivatives can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For example, the vapor phase oxidation of 2-methyl-5-ethylpyridine has been studied researchgate.net. The oxidation of methyl groups on a bipyridine to carboxylic acids has been achieved using potassium dichromate in sulfuric acid biolmolchem.com. Another method involves the use of selenium dioxide for the oxidation of a methyl group on a pyrimidine ring osi.lvrsc.org.

Table 7: Oxidizing Agents for the Conversion of Methylpyridines

| Oxidizing Agent | Product | Reference |

| Potassium dichromate / H₂SO₄ | Carboxylic acid | biolmolchem.com |

| Selenium dioxide | Aldehyde | osi.lvrsc.org |

| Vanadium oxide catalyst | Various oxidation products | researchgate.net |

| Molecular halogen / Actinic radiation | Carboxylic acid |

Condensation Reactions:

The active methyl group of 2-methylpyridine derivatives can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, in the presence of a base. These reactions lead to the formation of new carbon-carbon bonds and provide access to a variety of more complex structures. For instance, the condensation of 2-acetylpyridine with various benzaldehydes has been reported to yield cyclohexanol products and terpyridine derivatives. While this compound does not have an acetyl group, the activated methyl group could potentially undergo similar aldol-type condensation reactions with aldehydes.

Table 8: Examples of Condensation Reactions of Activated Methyl Groups

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Acetylpyridine | Benzaldehydes | Cyclohexanols, Terpyridines | |

| 2,3-disubstituted pyridines | Dihydropyridines | meta-methylated pyridines | rsc.org |

Applications of 2 Azido 6 Methylpyridine and Its Derivatives in Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The unique electronic and structural properties of 2-azido-6-methylpyridine make it an excellent precursor for the synthesis of various complex heterocyclic compounds. The azide (B81097) moiety can undergo a variety of cyclization reactions, leading to the formation of new rings fused to the parent pyridine (B92270) core.

Synthesis of Fused Pyridine Derivatives

One of the most significant applications of 2-azidopyridines is in the synthesis of fused pyridine derivatives, particularly tetrazolopyridines and triazolopyridines. These fused systems are of great interest due to their prevalence in pharmacologically active compounds.

A key characteristic of 2-azidopyridines is their existence in an azide-tetrazole equilibrium. The 2-azido form can undergo intramolecular cyclization to form the fused tetrazolo[1,5-a]pyridine (B153557) ring system. This equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyridine ring researchgate.netresearchgate.net. For instance, in DMSO-d6, many 2-azidopyrimidines are in equilibrium with their tetrazolo[1,5-a]pyrimidine (B1219648) tautomers researchgate.netresearchgate.net. While the azide form is a 1,3-dipole, the tetrazole form is more stable, and this equilibrium can be exploited for synthetic purposes. Even when the tetrazole isomer is predominant, the azide form is present and reactive, allowing the system to participate in reactions typical of azides. As the azide form is consumed in a reaction, the equilibrium shifts, eventually leading to the complete conversion of the starting material nih.gov.

Beyond the intrinsic azide-tetrazole tautomerism, this compound derivatives can serve as precursors for other fused heterocycles like triazolopyridines. These are often synthesized through cycloaddition reactions. For example, the reaction of an azidopyridine with an alkyne, often catalyzed by copper(I) in what is known as the Azide-Alkyne Cycloaddition "click" reaction, yields a 1,2,3-triazole ring fused to the pyridine nih.govorganic-chemistry.org. Various synthetic strategies have been developed for accessing triazolopyridines and related fused systems under mild conditions researchgate.netorganic-chemistry.orgnih.govrsc.org.

| Starting Material | Reaction Type | Product | Key Features |

|---|---|---|---|

| 2-Azidopyridine (B1249355) | Intramolecular Cyclization (Tautomerism) | Tetrazolo[1,5-a]pyridine | Equilibrium is solvent and substituent dependent researchgate.netresearchgate.net. |

| 2-Azidopyridine | [3+2] Cycloaddition with Alkynes | Triazolo[1,5-a]pyridine | Often proceeds via copper-catalyzed or strain-promoted click chemistry nih.govorganic-chemistry.org. |

Incorporation into Macrocyclic Structures

The azide group in this compound is an excellent functional handle for the construction of macrocyclic structures. Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets.

Azide-alkyne cycloaddition reactions are a cornerstone for macrocyclization. A linear precursor containing both an azidopyridine moiety and an alkyne can undergo an intramolecular cycloaddition to form a stable, triazole-containing macrocycle. This approach is widely used in the synthesis of cyclic peptides and peptidomimetics, where the pyridine unit can impart specific structural constraints and properties nih.gov. The reaction can be performed under various conditions, including on a solid support, which is advantageous for library synthesis rsc.org.

Another strategy involves the functionalization of a pre-formed macrocycle. For instance, macrocycles containing an aziridine (B145994) ring can be opened by nucleophilic attack with sodium azide, introducing an azido (B1232118) group that can then be further functionalized springernature.com. While not directly incorporating this compound from the start, this demonstrates the utility of the azide group in modifying complex cyclic systems.

Reagents in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. Azidopyridines, including this compound, can act as key components in such reactions.

The Ugi-azide reaction is a prominent example of an MCR that utilizes an azide. This reaction involves an aldehyde, an amine, an isocyanide, and an azide (in this case, often trimethylsilyl (B98337) azide is used as the azide source to react with the other components) to form a 1,5-disubstituted tetrazole nih.govmdpi.com. By using a pyridine-containing aldehyde or amine, heterocyclic-tetrazole hybrids can be synthesized in a highly convergent and diversity-oriented manner nih.govresearchgate.net. These hybrid structures are of interest in drug discovery due to the favorable pharmacological properties associated with both the pyridine and tetrazole rings anjs.edu.iq. The Ugi-azide reaction is known for its operational simplicity and the ability to generate complex molecules with high atom economy rsc.orgresearchgate.net.

Furthermore, azides can be involved in cascade reactions that start with a multicomponent process. For example, a product from an Ugi-azide reaction can undergo a subsequent rhodium-catalyzed annulation to create even more complex fused heterocyclic systems, such as tetrazole-isoquinolone hybrids nih.gov.

| Reaction Name | Components | Product Type | Relevance of Azidopyridine Derivatives |

|---|---|---|---|

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide Source | 1,5-Disubstituted Tetrazoles | Pyridine-containing aldehydes or amines can be used to synthesize pyridine-tetrazole hybrids nih.govresearchgate.net. |

| Staudinger/Aza-Wittig/Ugi Cascade | Azide, Phosphine (B1218219), Carbonyl, Isocyanide | Fused Polyheterocyclic Tetrazoles | Demonstrates the potential for complex cascades initiated by an azide component rsc.org. |

Advanced Organic Synthesis Methodologies Utilizing Azidopyridines

The azide group of this compound enables its participation in a range of modern and powerful synthetic transformations, most notably "click chemistry." organic-chemistry.orgwikipedia.orgsigmaaldrich.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a 1,4-disubstituted 1,2,3-triazole with high efficiency and regioselectivity organic-chemistry.org. This reaction is robust, tolerant of a wide variety of functional groups, and can often be performed in aqueous media.

A significant advancement in this area is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it a bioorthogonal reaction that can be used in living systems magtech.com.cnnih.govnih.gov. In SPAAC, a strained cyclooctyne (B158145) reacts rapidly with an azide in a [3+2] cycloaddition wikipedia.orgmagtech.com.cn. The relief of ring strain provides the driving force for the reaction . Azidopyridines can be readily clicked onto molecules containing a strained alkyne, allowing for the labeling and modification of biomolecules and materials nih.govresearchgate.netnih.gov. The reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne magtech.com.cnnih.gov. The favorable kinetics and bioorthogonality of SPAAC have paved the way for its application in complex biological environments nih.gov. The development of safe, continuous-flow methods for the synthesis of potentially hazardous compounds like 2-azidopyridine has further expanded their accessibility and utility in these advanced applications eurekaselect.com.

| Methodology | Description | Key Advantages |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole organic-chemistry.orgwikipedia.org. | High yield, mild reaction conditions, broad functional group tolerance. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne to form a triazole magtech.com.cnnih.gov. | Bioorthogonal (no toxic catalyst), can be used in living systems, fast reaction kinetics nih.govnih.gov. |

Coordination Chemistry and Metal Complexes of 2 Azido 6 Methylpyridine Derived Ligands

Synthesis of Metal Complexes with Triazole-Functionalized Pyridines

The synthesis of metal complexes using ligands derived from 2-azido-6-methylpyridine predominantly involves the initial creation of a triazole-functionalized pyridine (B92270). This is typically achieved through a copper(I)-catalyzed click reaction between the azide (B81097) group of this compound and a suitable terminal alkyne. The resulting 1,2,3-triazole-pyridine ligand is then reacted with various metal precursors to form the desired complexes.

The design of ligands derived from this compound is guided by the principle of creating multidentate systems with specific coordination properties. The resulting 1-(6-methylpyridin-2-yl)-1,2,3-triazole moiety forms a robust bidentate N,N-chelate. The key design elements include:

Pre-organization and Chelation: The pyridine nitrogen and an adjacent nitrogen atom of the triazole ring (typically N2) are positioned to form a stable five-membered chelate ring with a metal ion. This bidentate chelation is a primary driving force in the formation of stable complexes. acs.orgacs.org While coordination to the N3 position of the triazole is generally more basic, chelation can induce coordination through the N2 atom. acs.org

Introducing Additional Donor Sites: The alkyne used in the click reaction can be functionalized with additional donor groups (e.g., another pyridine, phosphine (B1218219) groups) to increase the denticity of the ligand. For example, using an alkyne with a phosphine group can lead to P,N-chelating ligands. rsc.org Ligands such as 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine can act as tetradentate or pentadentate chelators. echemcom.com

Steric and Electronic Tuning: Substituents on the triazole ring (introduced via the alkyne) and the pyridine ring can be varied to fine-tune the steric bulk and electronic properties of the ligand. memphis.edursc.org Electron-donating groups can increase the electron density on the nitrogen donors, strengthening the metal-ligand bond, while bulky substituents can influence the coordination geometry and stability of the complex. memphis.edunih.gov

Pincer Ligand Analogy: By attaching two triazole units to a central pyridine ring at the 2 and 6 positions, tridentate NNN-pincer ligands analogous to terpyridine can be created. researchgate.netnih.gov These ligands are known to form highly stable complexes and are crucial in many catalytic applications. nih.gov

The general synthetic approach involves reacting a metal salt with the triazole-functionalized pyridine ligand in a suitable solvent. In some cases, a base is required to deprotonate the ligand or facilitate the reaction. acs.org

Ligands derived from this compound exhibit a variety of coordination modes, leading to diverse metal complex geometries. The specific mode depends on the ligand's denticity, the metal ion's nature, and the reaction conditions.

Bidentate (κ²) Coordination: The most common mode is the κ²-N,N chelation involving the pyridine nitrogen and the N2 nitrogen of the triazole ring. acs.orgacs.org This is observed in numerous complexes with metals like iridium, rhodium, and copper. acs.orgacs.org

Tridentate (κ³) and Pincer-Type Coordination: Ligands designed with three donor atoms, such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp), act as tridentate NNN pincer ligands, similar to terpyridine. nih.govresearchgate.net In some instances, a ligand can coordinate in a κ³-P,C,N pincer fashion through C-H activation. rsc.org

Bridging Modes: Triazole ligands can bridge two metal centers. An N1-N2 bridging mode has been observed in dimeric copper(II) complexes. nih.gov This can lead to the formation of dinuclear or polynuclear structures. researchgate.net

Variable Geometries: The resulting complexes adopt geometries typical for the respective metal ion and its coordination number. Octahedral geometries are common for six-coordinate metals like Co(II), Ni(II), and Ru(II). echemcom.comnih.govmdpi.com Square planar geometries are found for Pd(II) and Au(III) complexes, while tetrahedral or distorted square pyramidal geometries are seen with Cu(I) and Cu(II). echemcom.commdpi.com

The table below summarizes the coordination characteristics of several representative metal complexes formed from triazole-functionalized pyridine ligands.

| Metal Ion | Ligand Type | Coordination Mode | Geometry | Reference |

| Ir(III), Rh(III) | 1-(2-pyridyl)-1,2,3-triazole | κ²-N,N | Octahedral | acs.org |

| Cu(I) | Pyridinyl-triazole | Bidentate | Dinuclear | researchgate.net |

| Mn(II) | 2,6-bis(triazolyl)pyridine | Pentadentate | Octahedral | echemcom.com |

| Pd(II), Au(III) | 2,6-bis(triazolyl)pyridine | Tetradentate | Square Planar | echemcom.com |

| Cu(I) | 2,6-bis(triazolyl)pyridine | κ² or κ³ | Four-coordinate | acs.org |

| Pd(II), Pt(II) | Pyridine-triazole-phosphine | κ²-P,N or κ³-P,C,N | Square Planar | rsc.org |

Catalytic Applications of Metal-Ligand Complexes

The versatility in the design of this compound derivatives has led to their successful application in a range of catalytic transformations. The stability and tunable nature of the resulting metal complexes make them highly effective catalysts.

Complexes featuring triazole-pyridine ligands have demonstrated significant activity in several key organic reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Pyridinyl-triazole ligands are highly effective in promoting Cu(I)-catalyzed "click" reactions. These systems allow for low catalyst loadings and can operate under ambient, open-flask conditions, highlighting their practical utility. researchgate.net The formation of stable dinuclear copper(I) complexes is suggested to be key to their high catalytic activity. researchgate.net

Palladium-Catalyzed C-H Activation: Triazole-pyridine ligands have been explored for directing palladium-catalyzed C-H functionalization reactions, such as the olefination of typically unreactive difluoroarenes. memphis.edu

Copper-Catalyzed Aerobic Oxidation: Copper complexes bearing pyridine-triazole ligands serve as efficient catalysts for the aerobic oxidation of alcohols to aldehydes. rsc.org For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) proceeds with good activity using a Cu(OTf)₂/ligand/TEMPO system. rsc.org

Rhenium-Catalyzed CO₂ Reduction: Rhenium(I) complexes with 2-pyridyl-1,2,3-triazole ligands have been identified as a new class of catalysts for the electrochemical and photochemical reduction of carbon dioxide to carbon monoxide (CO). researchgate.net

Palladium-Catalyzed α-Alkylation: Palladium(II) complexes containing pyridine-appended triazole-based phosphine ligands show excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org

The structure of the triazole-pyridine ligand profoundly influences the performance of the metal catalyst. By systematically modifying the ligand scaffold, researchers can tune the catalyst's activity and selectivity for a specific transformation.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand framework is a critical factor. In copper-catalyzed aerobic oxidation, catalytic activity increases with more electron-rich N-based ligands. rsc.org Cyclic voltammetry studies show that the electron-donating strength of pyridine-triazole ligands can be modulated by the substituent at the triazole N4 position. rsc.org

Steric Hindrance: Bulky groups on the ligand can create a specific coordination environment around the metal center, which can enhance stability and influence selectivity. For instance, in Rhenium-catalyzed CO₂ reduction, functionalizing the triazole ring with a bulky 2,4,6-tri-tert-butylphenyl group imparted remarkable stability to the catalyst. researchgate.net

Substituent Effects: Even subtle changes, such as the presence of a methyl group on the triazole ring, can influence the electronic properties and, consequently, the catalytic behavior of the complex. The electron-donating effect of a methyl substituent can increase the basicity of the ligand. nih.gov

The table below provides a summary of observed ligand effects in catalysis for systems based on triazole-pyridine derivatives.

| Catalytic Reaction | Metal | Ligand Modification | Observed Effect | Reference |

| Aerobic Alcohol Oxidation | Copper | Varying N4-substituent on triazole | More electron-rich ligands lead to higher activity. | rsc.org |

| CO₂ Reduction | Rhenium | Bulky substituent on triazole | Increased catalyst stability. | researchgate.net |

| C-H Activation | Palladium | General ligand structure | Ligand flexibility and electronic properties are crucial for effective catalysis. | memphis.edu |

| CuAAC | Copper | Pyridinyl-triazole system | Formation of stable dinuclear complexes enhances reactivity. | researchgate.net |

Computational and Theoretical Studies of 2 Azido 6 Methylpyridine

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-azido-6-methylpyridine. These methods allow for the detailed exploration of its electronic structure and potential energy surface.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining the preferred conformations and the energy barriers between them. The primary conformational flexibility in this molecule arises from the rotation around the C-N bond connecting the azido (B1232118) group to the pyridine (B92270) ring.

Theoretical studies on the related compound, 2-azido pyridine, have shown the existence of two planar conformers: a cis form, where the azido group is oriented towards the ring nitrogen, and a trans form, where it is oriented away. In the ground state (S0), the cis conformer is generally found to be the most stable. nih.gov For this compound, the presence of the methyl group at the 6-position is expected to introduce steric hindrance, which could influence the relative stabilities of the conformers. DFT calculations, such as those at the B3LYP/6-31G(d,p) level of theory, can precisely quantify these energetic differences. nih.gov